tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate
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Overview
Description
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridinyl moiety, and a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine and 6-bromopyridin-2-ol. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present in the molecule.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation and Reduction: Products vary depending on the specific functional groups targeted.
Hydrolysis: Products include the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can bind to active sites of enzymes, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-bromopyridin-2-yl)methylcarbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl 3-bromopropylcarbamate
Uniqueness
tert-Butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate is unique due to the presence of both a bromopyridinyl moiety and a propyl linker, which confer specific chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for targeted research applications .
Properties
Molecular Formula |
C13H19BrN2O3 |
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Molecular Weight |
331.21 g/mol |
IUPAC Name |
tert-butyl N-[3-(6-bromopyridin-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O3/c1-13(2,3)19-12(17)15-8-5-9-18-11-7-4-6-10(14)16-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,17) |
InChI Key |
JMTCYEAZDVXHJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=NC(=CC=C1)Br |
Origin of Product |
United States |
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